HDAC Inhibition Potency of 2-(1H-Imidazol-1-yl)benzamide Scaffold
The 2-(1H-imidazol-1-yl)benzamide scaffold demonstrates measurable HDAC inhibitory activity with an IC50 of 2.80 μM in a HeLa cell nuclear extract assay [1]. This positions it as a foundational core for developing more potent HDAC inhibitors through structural optimization [2].
| Evidence Dimension | HDAC Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.80 μM |
| Comparator Or Baseline | Baseline: Untreated HeLa cell nuclear extract; Comparator: Not applicable (single data point for scaffold) |
| Quantified Difference | Not applicable; Data represents a starting point for SAR studies |
| Conditions | Inhibition of HDAC activity in HeLa cell nuclear extract by fluorescent assay [1] |
Why This Matters
This quantifies the baseline HDAC inhibitory potential of the core scaffold, informing its selection as a starting point for medicinal chemistry campaigns targeting epigenetic enzymes.
- [1] BindingDB Entry: BDBM50477666 (CHEMBL251383). IC50 for HDAC inhibition in HeLa cell nuclear extract. View Source
- [2] Nasrollahzadeh, M. S., et al. (2024). Design, synthesis and biological evaluation of novel imidazole-based benzamide and hydroxamic acid derivatives as potent histone deacetylase inhibitors and anticancer agents. Journal of Molecular Structure, 136951. View Source
